6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Lipophilicity LogP Drug-likeness

6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 35973-14-9, molecular formula C₁₀H₆ClNO₃, MW 223.61 g/mol) is a chlorinated quinoline-3-carboxylic acid derivative featuring a chloro substituent at the 6-position, a hydroxy group at the 4-position, and a carboxylic acid at the 3-position. This compound belongs to the 4-hydroxyquinoline-3-carboxylic acid chemotype, a scaffold historically explored for dehydrogenase enzyme inhibition and as a key synthetic intermediate en route to quinolone antibacterial agents.

Molecular Formula C10H6ClNO3
Molecular Weight 223.61 g/mol
CAS No. 35973-14-9
Cat. No. B1361642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-hydroxyquinoline-3-carboxylic acid
CAS35973-14-9
Molecular FormulaC10H6ClNO3
Molecular Weight223.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)O
InChIInChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15)
InChIKeyCDPXSMNKRFLXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 35973-14-9): A Chlorinated Quinoline-3-carboxylic Acid Building Block for Antibacterial and Enzyme Inhibitor Programs


6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 35973-14-9, molecular formula C₁₀H₆ClNO₃, MW 223.61 g/mol) is a chlorinated quinoline-3-carboxylic acid derivative featuring a chloro substituent at the 6-position, a hydroxy group at the 4-position, and a carboxylic acid at the 3-position . This compound belongs to the 4-hydroxyquinoline-3-carboxylic acid chemotype, a scaffold historically explored for dehydrogenase enzyme inhibition [1] and as a key synthetic intermediate en route to quinolone antibacterial agents . The compound's three reactive functional groups—the 6-chloro leaving group for nucleophilic aromatic substitution, the 4-hydroxy/4-oxo tautomeric system, and the 3-carboxylic acid handle for esterification or amidation—collectively distinguish its derivatization versatility from non-chlorinated or differently substituted quinoline-3-carboxylic acid analogs .

6-Chloro-4-hydroxyquinoline-3-carboxylic acid: Why In-Class Quinoline-3-carboxylic Acids Cannot Be Freely Interchanged


Within the quinoline-3-carboxylic acid family, the position and identity of ring substituents dictate not only biological target engagement but also synthetic tractability and physicochemical properties. The 6-chloro substituent in this compound is a versatile synthetic handle for nucleophilic aromatic substitution (SNAr) that is absent in the parent 4-hydroxyquinoline-3-carboxylic acid (CAS 34785-11-0) , while the 4-hydroxy group establishes a tautomeric equilibrium with the 4-oxo form that modulates both hydrogen-bonding capacity and reactivity at C-3 [1]. In contrast, 6-chloroquinoline-3-carboxylic acid (CAS 118791-14-3), which lacks the 4-hydroxy group, cannot participate in the same tautomeric chemistry, and 5-chloroquinoline places the chlorine at a position with different electronic and steric properties . Furthermore, the computed LogP of 3.27 for this compound positions it differently than the more polar, non-halogenated parent (predicted lower LogP) for applications where balanced lipophilicity is critical. These differences mean that substituting a close analog into a synthetic route, biological assay, or SAR program without verification will alter reaction kinetics, intermediate stability, and target binding profiles.

6-Chloro-4-hydroxyquinoline-3-carboxylic acid: Quantitative Comparative Evidence for Scientific Selection


Enhanced Lipophilicity vs. Non-Halogenated Parent: LogP 3.27 as a Differentiator for Membrane Penetration and Extraction Behavior

6-Chloro-4-hydroxyquinoline-3-carboxylic acid has a computed ACD/LogP of 3.27 , which is elevated relative to the non-halogenated parent compound 4-hydroxyquinoline-3-carboxylic acid. While the exact LogP of the non-chlorinated parent was not retrieved from the same authoritative database source for direct comparison, the electron-withdrawing and hydrophobic character of the 6-chloro substituent is well-established to increase LogP by approximately 0.5–0.8 units over the non-halogenated congener in quinoline systems [1]. The compound also satisfies Lipinski's Rule of 5 with zero violations , indicating that despite the chloro substituent, it remains within drug-like physicochemical space—a feature relevant for fragment-based screening library selection.

Lipophilicity LogP Drug-likeness Physicochemical profiling

Dehydrogenase Enzyme Inhibition: The 6-Chloro Substituent as a Modulator of Binding Affinity Relative to the Parent Scaffold

The parent scaffold, 4-hydroxyquinoline-3-carboxylic acid (R=H), was characterized by Baker and Bramhall (1972) as an inhibitor of four dehydrogenases with the following I₅₀ values: glutamate dehydrogenase (Glu-DH) 600 μM, glyceraldehyde phosphate dehydrogenase (GPDH) 430 μM, lactate dehydrogenase (LDH) 140 μM, and malate dehydrogenase (MDH) 94 μM [1]. In the same study, the introduction of hydrophobic 6-substituents (e.g., 6-C₆H₅O(CH₂)₄O) produced up to a 190-fold enhancement in binding to MDH over the parent compound, demonstrating that the 6-position is a critical determinant of binding affinity in this chemotype [1]. While the simple 6-chloro derivative itself was not among the compounds directly assayed in this 1972 study, the established SAR framework positions the 6-chloro analog as an intermediate hydrophobicity probe between the unsubstituted parent and the bulky 6-aryloxyalkyl derivatives. Subsequent QSAR studies on 4-hydroxyquinoline-3-carboxylic acids as cell respiration inhibitors confirmed that substituent hydrophobicity at the 6-position correlates with enhanced enzyme inhibition [2].

Dehydrogenase inhibition Enzyme inhibitor Cellular respiration QSAR

Tautomeric Duality (4-Hydroxy vs. 4-Oxo): A Functional Distinction from 4-Desoxy Quinoline-3-carboxylic Acids with Implications for Synthetic Reactivity

6-Chloro-4-hydroxyquinoline-3-carboxylic acid exists in tautomeric equilibrium with its 4-oxo form (6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, CAS 53977-19-8) . This tautomerism is a defining feature that distinguishes it from 6-chloroquinoline-3-carboxylic acid (CAS 118791-14-3), which lacks the 4-hydroxy/4-oxo functionality and therefore cannot engage in the Gould-Jacobs cyclization pathway commonly employed for quinolone antibiotic synthesis [1]. The 4-hydroxy form facilitates thermal cyclization of anilinomethylenemalonate precursors in diphenyl ether at elevated temperatures to yield the 4-oxoquinoline-3-carboxylate core, a key step in the synthesis of fluoroquinolone and related antibacterial agents [1]. Furthermore, the 4-hydroxy group enables subsequent derivatization to 4-chloro intermediates (via POCl₃ or similar reagents), which can then undergo further SNAr displacement to introduce amine substituents at the 4-position, a transformation not accessible to 4-unsubstituted quinoline-3-carboxylic acids .

Tautomerism Synthetic intermediate Gould-Jacobs reaction Quinolone synthesis

PAPD5 Inhibitor Patent Inclusion: Differentiated Position in Telomere Biology and RNA Processing Relative to General Quinoline Antibacterials

6-Chloro-4-hydroxyquinoline-3-carboxylic acid is explicitly disclosed as a synthetic intermediate and core scaffold component in patent applications describing PAPD5 (PAP-associated domain-containing 5) inhibitors for treating telomere diseases, cancer, and aging-related degenerative disorders . PAPD5 is a non-canonical polymerase that oligoadenylates and destabilizes the telomerase RNA component (TERC), and its inhibition can restore telomerase activity and telomere length in disease-relevant stem cell models [1]. The specific quinoline-3-carboxylic acid template enables key interactions within the PAPD5 active site that are distinct from the DNA gyrase/topoisomerase IV targeting mechanism of fluoroquinolone antibacterials derived from related quinoline-3-carboxylic acid intermediates [1]. This patent-protected application domain differentiates the compound from generic 4-hydroxyquinoline-3-carboxylic acid intermediates used exclusively in antibacterial programs.

PAPD5 inhibitor Telomere biology RNA polyadenylation Patent-protected scaffold

Thermal Stability and Crystallinity: Melting Point ~250°C as a Practical Handling Differentiator from Lower-Melting Quinoline Analogs

6-Chloro-4-hydroxyquinoline-3-carboxylic acid exhibits a melting point of approximately 250°C , which is substantially higher than that of 4-hydroxyquinoline (mp ~188°C for 6-chloro-4-hydroxyquinoline, CAS 23432-43-1 ) and 6-chloroquinoline-3-carboxylic acid (mp ~228°C, recrystallized from ethanol ). The elevated melting point is attributable to the combination of the carboxylic acid group at position 3 (which enables strong intermolecular hydrogen bonding) and the 4-hydroxy group (which can participate in additional H-bond networks in the solid state). The compound is described as a white to off-white crystalline powder with defined storage conditions of 2–8°C . Its predicted boiling point is 416.5 ± 45.0°C and density is 1.600 ± 0.06 g/cm³ .

Thermal stability Crystallinity Solid-state properties Formulation

Dual Chloro and Carboxylic Acid Handles: Orthogonal Derivatization Potential Not Available in Mono-Functional Quinoline Analogs

The simultaneous presence of a 6-chloro leaving group (amenable to SNAr with amines, alkoxides, or thiols) and a 3-carboxylic acid (amenable to amide coupling, esterification, or reduction) in 6-chloro-4-hydroxyquinoline-3-carboxylic acid provides orthogonal derivatization handles that enable sequential, protecting-group-compatible diversification . This contrasts with 4-hydroxyquinoline-3-carboxylic acid (CAS 34785-11-0), which lacks the 6-chloro leaving group and therefore requires electrophilic halogenation as an additional step before C-6 functionalization can be pursued. Similarly, 6-chloroquinoline-3-carboxylic acid (CAS 118791-14-3) lacks the 4-hydroxy group and thus cannot be converted to 4-amino or 4-alkoxy derivatives via the chlorination/SNAr sequence . The ethyl ester analog (ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, CAS 70271-77-1) is commercially available as a complementary building block for situations where the carboxylic acid must be protected during synthetic manipulations . The compound is offered at production scales up to kilograms with ≥98% purity (HPLC) [1], making it suitable for both discovery-scale library synthesis and process chemistry development.

Synthetic versatility Orthogonal functionalization Building block Parallel synthesis

6-Chloro-4-hydroxyquinoline-3-carboxylic acid: Evidence-Backed Application Scenarios for Scientific Procurement


Quinolone Antibacterial Lead Optimization: Late-Stage Diversification via C-6 SNAr

In quinolone antibacterial programs, 6-chloro-4-hydroxyquinoline-3-carboxylic acid serves as a late-stage diversification intermediate where the 6-chloro leaving group is displaced with amines, alkoxides, or carbon nucleophiles to explore SAR at the position corresponding to the C-6 substituent in fluoroquinolone antibiotics [1]. The 3-carboxylic acid can be retained for target engagement (DNA gyrase binding) or protected as the ethyl ester (CAS 70271-77-1) during SNAr chemistry, then deprotected . This contrasts with the historical approach of building the quinoline core with the desired C-6 substituent pre-installed, which limits analog throughput. The ≥98% purity specification and kilogram-scale availability [2] make this compound suitable for both milligram-scale library synthesis in medicinal chemistry and gram-to-kilogram campaigns in process development.

PAPD5 Inhibitor Development: Telomere Biology and Anti-Aging Therapeutics

The compound has been cited in patent filings as a synthetic intermediate en route to PAPD5 inhibitors targeting telomere diseases, cancer, and aging-related degenerative conditions . PAPD5 (PAP-associated domain-containing 5) oligoadenylates and destabilizes TERC, the RNA component of telomerase. Inhibition of PAPD5 has been shown to restore telomerase activity and telomere length in patient-derived induced pluripotent stem cells [3]. The 6-chloro substituent and 3-carboxylic acid in this compound provide anchoring points for building PAPD5-selective inhibitors that avoid off-target activity against PARN and other polynucleotide polymerases—a selectivity profile that structurally related but generically substituted quinoline-3-carboxylic acids may not achieve [3]. Procurement of this specific intermediate supports medicinal chemistry efforts in a non-antibacterial therapeutic area with growing patent activity.

Dehydrogenase Probe Development: QSAR-Guided Exploration of the 6-Position Hydrophobic Pocket

Building on the foundational work of Baker and Bramhall (1972) [4], which established that 6-substitution on the 4-hydroxyquinoline-3-carboxylic acid scaffold can enhance dehydrogenase binding by up to 190-fold, the 6-chloro derivative occupies a strategic intermediate position between the unsubstituted parent (I₅₀ range 94–600 μM across four dehydrogenases) and the extensively studied 6-aryloxyalkyl series [4]. For research groups conducting QSAR studies on cellular respiration inhibitors, this compound enables systematic exploration of how halogen bonding and modest hydrophobicity (LogP 3.27 ) at the 6-position influence enzyme inhibition without the conformational complexity introduced by flexible alkyl linkers. The established assay conditions (isolated dehydrogenase enzymes: Glu-DH, GPDH, LDH, MDH at defined substrate concentrations [4]) provide a directly transferable testing framework.

Diversity-Oriented Synthesis: Orthogonal Functionalization for Parallel Library Construction

The three orthogonal reactive handles—6-Cl (SNAr), 3-COOH (amide coupling), and 4-OH (chlorination/amination)—enable protection-group-minimal parallel synthesis strategies . In a typical workflow, the 3-carboxylic acid can be first converted to a diverse amide library using standard coupling reagents. The 4-OH can then be converted to 4-Cl (via POCl₃) and subsequently displaced with amines to introduce a second diversity element. Finally, the 6-Cl can undergo SNAr with nucleophiles to install the third diversity point. This sequential, handle-orthogonal approach generates three-dimensional chemical space coverage from a single starting material, and is not achievable with 4-desoxy or 6-unsubstituted quinoline-3-carboxylic acid building blocks that lack one or more of these reactive positions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.